

# A Comparative Analysis of Retatrutide and Liraglutide on Diabetic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of preclinical and clinical data on the renal effects of the novel GIP/GLP-1/glucagon receptor tri-agonist **Retatrutide** versus the established GLP-1 receptor agonist Liraglutide.

This guide provides a detailed comparison of **Retatrutide** and Liraglutide in the context of diabetic kidney disease (DKD), tailored for researchers, scientists, and drug development professionals. By examining the available preclinical and clinical evidence, this document aims to elucidate the differential impacts of these two incretin-based therapies on key renal parameters.

### **Executive Summary**

Diabetic kidney disease is a leading cause of end-stage renal disease globally. Incretin-based therapies have emerged as a promising class of drugs offering renoprotective benefits beyond their glycemic control. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has established renal benefits demonstrated in large cardiovascular outcome trials. **Retatrutide**, a novel unimolecular agonist of the glucose-dependent insulinotropic polypeptide (GIP), GLP-1, and glucagon receptors, has shown promising results in early-phase trials, suggesting a potential for significant renal protection. This guide synthesizes the current data to offer a comparative perspective on their efficacy and mechanisms of action in relation to DKD.

## Comparative Efficacy on Renal Parameters



The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of **Retatrutide** and Liraglutide on primary indicators of diabetic kidney disease: urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR).

## Preclinical Data: Head-to-Head Comparison in a DKD Mouse Model

A study in db/db mice, a model for type 2 diabetes, directly compared the effects of **Retatrutide** and Liraglutide on renal function.

| Parameter                                                   | Liraglutide (10<br>nmol/kg) | Retatrutide (10<br>nmol/kg) | Key Finding                                                                                                    |
|-------------------------------------------------------------|-----------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------|
| Renal Function<br>Improvement                               | Effective                   | Superior to Liraglutide     | Retatrutide demonstrated a more potent effect in improving renal function in a preclinical model of DKD[1][2]. |
| Pro-inflammatory<br>Cytokines (TNF-α,<br>caspase-1, NLRP3)  | Reduction                   | Marked Suppression          | Retatrutide showed a greater ability to suppress key inflammatory markers in the kidneys[1][2].                |
| Pro-fibrotic Factors<br>(fibronectin, α-SMA,<br>collagen I) | Reduction                   | Marked Suppression          | Retatrutide was more effective in reducing markers of renal fibrosis[1][2].                                    |

#### Clinical Data: Effects on UACR and eGFR

Direct head-to-head clinical trial data on renal outcomes for **Retatrutide** versus Liraglutide is not yet available. The following tables present data from separate clinical trials.

Retatrutide: Post-hoc Analysis of Phase 2 Trials



| Population                   | Treatment            | Duration | Change in<br>UACR (vs.<br>Placebo) | Change in<br>eGFR (vs.<br>Placebo) |
|------------------------------|----------------------|----------|------------------------------------|------------------------------------|
| Type 2<br>Diabetes[3][4][5]  | Retatrutide 12<br>mg | 36 weeks | -37.0%                             | Unchanged                          |
| Overweight/Obes ity[3][4][5] | Retatrutide 8 mg     | 48 weeks | -28.0%                             | +5.3 ml/min/1.73<br>m <sup>2</sup> |
| Overweight/Obes ity[3][4][5] | Retatrutide 12<br>mg | 48 weeks | -31.5%                             | +8.5 ml/min/1.73<br>m <sup>2</sup> |

Liraglutide: LEADER Trial

| Population                                       | Treatment                     | Duration              | Renal<br>Outcome<br>(Composite)    | Change in eGFR Slope Decline (vs. Placebo)          |
|--------------------------------------------------|-------------------------------|-----------------------|------------------------------------|-----------------------------------------------------|
| Type 2 Diabetes<br>with High CV<br>Risk[6][7][8] | Liraglutide (up to<br>1.8 mg) | 3.8 years<br>(median) | 22% risk<br>reduction (HR<br>0.78) | Slower decline<br>by 0.26<br>mL/min/1.73<br>m²/year |

The composite renal outcome in the LEADER trial included new-onset persistent macroalbuminuria, persistent doubling of serum creatinine, end-stage renal disease, or death due to renal disease[7]. The reduction was primarily driven by a decrease in the new onset of persistent macroalbuminuria[7][8].

## Mechanisms of Action in the Kidney

While both drugs act on the GLP-1 receptor, **Retatrutide**'s additional agonism at the GIP and glucagon receptors may contribute to its distinct renal effects.

### **Liraglutide: GLP-1 Receptor Agonism**



Liraglutide exerts its renoprotective effects through various mechanisms mediated by the GLP-1 receptor, which is expressed in the renal vasculature and proximal tubules[9]. These mechanisms include:

- Natriuresis and Diuresis: Promoting sodium and water excretion, which can lower blood pressure[9].
- Afferent Arteriole Vasodilation: Potentially influencing glomerular hemodynamics[9].
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Directly inhibiting renin and angiotensin II[9].
- Anti-inflammatory and Anti-fibrotic Effects: Reducing inflammation and fibrosis within the kidney[10].
- Reduction of Oxidative Stress: Mitigating cellular damage from reactive oxygen species[10].

### Retatrutide: GIP/GLP-1/Glucagon Receptor Tri-agonism

**Retatrutide** combines the actions of GLP-1 receptor agonism with GIP and glucagon receptor agonism[4][11][12]. The additional receptor targets may offer synergistic or distinct renal benefits:

- GIP Receptor Agonism: GIP receptors are also present in the kidney, and their activation may contribute to the regulation of renal blood flow and sodium excretion.
- Glucagon Receptor Agonism: While the precise renal effects of glucagon receptor agonism
  in the context of this tri-agonist are still under investigation, it is known to influence renal
  hemodynamics and tubular function[13]. The combination with GLP-1 and GIP agonism
  appears to mitigate any potential hyperglycemic effects of glucagon[11].

The preclinical data suggests that this triple agonism leads to a more pronounced reduction in renal inflammation and fibrosis compared to GLP-1 receptor agonism alone[1][2].

## **Experimental Protocols**

Preclinical Study: Comparison in db/db Mice



A study by Ma et al. (2024) provides a direct preclinical comparison of **Retatrutide** and Liraglutide.

**Experimental Workflow:** 



Click to download full resolution via product page

Caption: Workflow of the preclinical comparison of Liraglutide and **Retatrutide** in a db/db mouse model of DKD.

Methodology:



- Animal Model: Male C57BL/KSJ diabetic db/db mice and db/m mice were used[14].
- Treatment: At 8 weeks of age, mice were administered intraperitoneal injections of Liraglutide (10 nmol/kg), Tirzepatide (10 nmol/kg), or Retatrutide (10 nmol/kg) for 10 weeks[1].
- Assessments: The study evaluated the effects on blood glucose, body weight, serum biochemical indicators, and the progression of DKD. Renal inflammation and fibrosis were assessed by measuring the expression of pro-inflammatory cytokines and pro-fibrotic factors in the kidneys[1].

#### **Clinical Trials**

Retatrutide Phase 2 Trials (Post-hoc analysis of renal parameters):

- Study Design: These were placebo-controlled trials, with one including an active comparator (dulaglutide 1.5 mg)[4][5].
- Participants: The analysis included participants with type 2 diabetes (n=281) and those with overweight or obesity without T2D (n=338), all with an eGFR ≥ 45 ml/min per 1.73 m<sup>2</sup>[4][5].
- Renal Assessment: The change from baseline in UACR and eGFR (derived from creatinine, cystatin C, or both) was assessed at week 36 for the T2D study and week 48 for the obesity study[4][5].

Liraglutide - LEADER Trial (Prespecified secondary renal outcomes):

- Study Design: A randomized, double-blind, placebo-controlled trial[15].
- Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk were randomized to receive either liraglutide or placebo in addition to standard care[7].
- Renal Assessment: The prespecified secondary renal outcome was a composite of newonset persistent macroalbuminuria, persistent doubling of the serum creatinine level, endstage renal disease, or death due to renal disease. Changes in eGFR and albuminuria were also analyzed over a median follow-up of 3.84 years[7].



# Signaling Pathways and Logic Diagrams Incretin Receptor Signaling in Renal Cells



Click to download full resolution via product page

Caption: Simplified signaling pathway of Liraglutide and **Retatrutide** in renal cells.

#### Conclusion

Current evidence suggests that both Liraglutide and **Retatrutide** offer significant renoprotective benefits in the context of diabetic kidney disease. Liraglutide, a GLP-1 receptor agonist, has proven efficacy in reducing the progression of albuminuria in a large, long-term clinical trial. **Retatrutide**, a novel GIP/GLP-1/glucagon receptor tri-agonist, has demonstrated superior efficacy in improving renal function and reducing inflammation and fibrosis in a preclinical head-to-head comparison with Liraglutide.

Clinical data for **Retatrutide**, although from post-hoc analyses of phase 2 trials, is promising, showing reductions in UACR and, in non-diabetic individuals with obesity, an increase in eGFR. The unique pharmacological profile of **Retatrutide**, engaging three distinct incretin-related receptors, may offer a more potent and multifaceted approach to treating diabetic kidney disease.

However, it is crucial to note the absence of direct comparative clinical trials in patients with established diabetic kidney disease. The long-term effects of **Retatrutide** on hard renal



endpoints such as end-stage renal disease and renal death are yet to be determined in dedicated kidney outcome trials. The ongoing TRANSCEND-CKD trial is expected to provide more definitive mechanistic insights into **Retatrutide**'s effects on kidney function[13]. For now, the preclinical data and early clinical signals position **Retatrutide** as a highly promising agent for the management of diabetic kidney disease, potentially offering advantages over existing GLP-1 receptor agonists like Liraglutide. Further research is imperative to fully elucidate its clinical utility and comparative effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of the effects of Liraglutide, Tirzepatide, and Retatrutide on diabetic kidney disease in db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Retatrutide on Kidney Parameters in Participants With Type 2 Diabetes Mellitus and/or Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. The Effect of Retatrutide on Kidney Parameters in Participants With Type 2 Diabetes Mellitus and/or Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Liraglutide and Renal Outcomes in Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. Kidney Effects of Liraglutide Renal Fellow Network [renalfellow.org]
- 10. GLP-1 receptor agonist liraglutide alleviates kidney injury by regulating nuclear translocation of NRF2 in diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Retatrutide—A Game Changer in Obesity Pharmacotherapy PMC [pmc.ncbi.nlm.nih.gov]



- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Cardiovascular and renal outcomes by baseline albuminuria status and renal function:
   Results from the LEADER randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Retatrutide and Liraglutide on Diabetic Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608031#how-does-retatrutide-s-impact-on-diabetic-kidney-disease-compare-to-liraglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com